1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
The compound “1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are very important in medicinal chemistry. They consist of a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring. The imidazole ring contains two nitrogen atoms. Depending on the substitution on the benzene ring, the physical and chemical properties of the compound can vary .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. The reactivity of a specific benzimidazole derivative would depend on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its substitution pattern. For example, 2-chlorobenzyl chloride, a related compound, is a colorless liquid with a pungent, aromatic odor .Scientific Research Applications
Synthesis and Chemical Properties
1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, a derivative of benzimidazole, plays a crucial role in the synthesis of various chemical compounds. Benzimidazole and its derivatives are extensively researched due to their wide range of bioactivities and pharmaceutical applications. Recent developments in synthetic strategies have focused on creating benzimidazole molecular scaffolds under environmentally benign conditions, highlighting the relevance of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one in green chemistry approaches (Mamedov & Zhukova, 2021).
Catalysis and Chemical Reactions
Innovative methods involving benzimidazole derivatives, such as 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, have been explored for various chemical reactions. These include Friedel-Crafts sulfonylation reactions, where imidazolium chloroaluminate ionic liquids are used as a reaction medium and Lewis acid catalyst. This approach demonstrates the compound's versatility in catalyzing chemical reactions under unconventional conditions (Nara et al., 2001).
Pharmaceutical Research
The pharmaceutical industry has shown interest in benzimidazole derivatives for their potential in drug design. Studies involving 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one have been conducted to synthesize novel compounds with potential pharmacological activities. These studies are crucial in developing new drugs and therapeutic agents (Paul et al., 2015).
Material Science and Polymer Research
In material science, benzimidazole derivatives are utilized in the synthesis of polymers with unique properties. For example, polymers containing 2H-benzimidazol-2-one moieties have been developed, displaying high thermal stability and good solubility. This research highlights the potential of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one in creating advanced materials with desirable properties (Mir et al., 2012).
Environmental Applications
Benzimidazole derivatives also find applications in environmental science, particularly in gas storage and separation. Studies on benzimidazole-linked polymers, which include derivatives like 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, have shown promise in CO2 capture and selective gas separation. This research is vital for developing eco-friendly technologies for mitigating environmental issues (Altarawneh et al., 2015).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making benzimidazole a valuable moiety for treatment .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities . The compound’s interaction with its targets could involve various mechanisms, such as electrophilic substitution, due to the excessive π-electrons delocalization in the benzimidazole ring .
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways and their downstream effects.
Pharmacokinetics
The polar and ionizable aromatic nature of the benzimidazole ring is known to improve pharmacokinetic parameters compared to other compounds . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , the compound’s action could result in various molecular and cellular effects depending on the specific target and biological context.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDCITQYEIWQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one |
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